molecular formula C17H9Cl3N2O3 B15018958 2,5-dichloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline

2,5-dichloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline

Katalognummer: B15018958
Molekulargewicht: 395.6 g/mol
InChI-Schlüssel: XAMQGHSNUZVMBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with chloronitrophenyl and dichlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The furan ring is then substituted with 2-chloro-5-nitrophenyl and 2,5-dichlorophenyl groups through electrophilic aromatic substitution reactions.

    Formation of the Methanimine Group: The final step involves the formation of the methanimine group through a condensation reaction between the substituted furan ring and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.

Wissenschaftliche Forschungsanwendungen

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Allylamine: An organic compound with a similar amine group but different structural features.

    N-(4-Chlorophenyl)-1,2-phenylenediamine: Another compound with chlorophenyl groups but differing in the overall structure.

Uniqueness

(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(2,5-DICHLOROPHENYL)METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H9Cl3N2O3

Molekulargewicht

395.6 g/mol

IUPAC-Name

1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-N-(2,5-dichlorophenyl)methanimine

InChI

InChI=1S/C17H9Cl3N2O3/c18-10-1-4-15(20)16(7-10)21-9-12-3-6-17(25-12)13-8-11(22(23)24)2-5-14(13)19/h1-9H

InChI-Schlüssel

XAMQGHSNUZVMBH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NC3=C(C=CC(=C3)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.